molecular formula C13H11ClFN3O2S B3345009 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine CAS No. 1001397-19-8

4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B3345009
CAS No.: 1001397-19-8
M. Wt: 327.76 g/mol
InChI Key: FHFINPVOGJKNOK-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with chlorine and at the 7-position with a 2-fluoro-4-(methylsulfonyl)phenyl group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in targeting G protein-coupled receptors (GPCRs) like GPR119, which is implicated in glucose metabolism and type 2 diabetes treatment . The methylsulfonyl group enhances solubility and metabolic stability, while the fluorine atom fine-tunes receptor binding affinity.

Properties

IUPAC Name

4-chloro-7-(2-fluoro-4-methylsulfonylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2S/c1-21(19,20)8-2-3-11(10(15)6-8)18-5-4-9-12(14)16-7-17-13(9)18/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFINPVOGJKNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC3=C2N=CN=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655301
Record name 4-Chloro-7-[2-fluoro-4-(methanesulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001397-19-8
Record name 4-Chloro-7-[2-fluoro-4-(methanesulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include halogenation, fluorination, and sulfonation reactions to introduce the chloro, fluoro, and methylsulfonyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed to introduce additional substituents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antiviral Properties

The compound has been explored for its antiviral potential, particularly against RNA viruses. Its structural components allow it to interfere with viral replication mechanisms.

Case Study:
Research conducted on similar compounds showed that they could inhibit the replication of the influenza virus by targeting viral polymerases . This suggests that this compound may have similar efficacy.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this class of compounds. They may inhibit pathways that lead to chronic inflammation.

Case Study:
In vitro studies revealed that certain pyrrolo[2,3-d]pyrimidine derivatives significantly reduced pro-inflammatory cytokines in macrophage cultures . This indicates potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine exerts its effects depends on its specific biological targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

  • Substituents : 4-methoxybenzyl at position 6.
  • Molecular Formula : C₁₄H₁₄ClN₃O.
  • Molecular Weight : 275.73 g/mol.
  • This compound is commercially available but lacks reported biological activity .

GSK1104252A (1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate)

  • Substituents : Additional piperidinecarboxylate group at position 4.
  • Molecular Formula : C₂₄H₂₇FN₄O₅S.
  • Molecular Weight : 526.56 g/mol.
  • Key Differences : The piperidinecarboxylate moiety enhances selectivity for GPR119, with demonstrated potency (EC₅₀ < 100 nM) in preclinical diabetes models .

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Substituents : 2,4-difluorophenyl at position 7 and trimethylamine at position 4.
  • Molecular Formula : C₁₆H₁₆ClF₂N₅.
  • Molecular Weight : 363.78 g/mol.

7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

  • Substituents : 3,4-dichlorophenyl at position 7 and methylsulfanyl at position 2.
  • Molecular Formula : C₁₅H₁₂Cl₂N₃S.
  • Molecular Weight : 349.25 g/mol.
  • Key Differences : Dichlorophenyl and methylsulfanyl groups confer anti-inflammatory or kinase inhibitory activity, diverging from the GPR119-targeted profile of the parent compound .

Pharmacological and Physicochemical Comparison

Compound Biological Target Potency (EC₅₀ or IC₅₀) Solubility Metabolic Stability References
Target Compound GPR119 Not reported Moderate (due to methylsulfonyl) High
GSK1104252A GPR119 < 100 nM High Very High
4-Chloro-7-(4-methoxybenzyl) analog N/A N/A Low Moderate
2-Chloro-7-(2,4-difluorophenyl) derivative Undisclosed N/A High Low
7-(3,4-Dichlorophenyl) analog Kinases/Inflammation Sub-µM (kinase assays) Moderate Moderate

Biological Activity

4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine (CAS No. 1001397-19-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFN3O2SC_{13}H_{11}ClFN_3O_2S, with a molecular weight of 327.76 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its biological activity.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative properties against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been shown to inhibit tubulin assembly and affect microtubule dynamics in HeLa cells, leading to mitotic delay and subsequent cell death .

In a study evaluating the biological activity of rigidin-inspired agents, compounds similar to this compound demonstrated exceptional potency against human colon cancer lines with GI50 values in the single-digit nanomolar range . This suggests that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. The presence of electronegative groups such as chlorine or fluorine at strategic positions on the phenyl ring has been associated with increased antiproliferative effects .

Substituent Effect on Activity
ChlorineIncreases potency
FluorineEnhances selectivity
MethylsulfonylImproves solubility

Study 1: Anticancer Activity

A recent study published in Molecules highlighted the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The lead compound from this series showed significant growth inhibition in multiple cancer cell lines while exhibiting minimal toxicity to normal cells .

Another investigation focused on the mechanism by which these compounds exert their antiproliferative effects. Live-cell imaging techniques revealed that treatment with these agents disrupted microtubule dynamics and spindle morphology during mitosis, ultimately leading to apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the pyrrolo[2,3-d]pyrimidine core. Chlorination at the 4-position is achieved using POCl₃ or similar reagents under reflux conditions. Subsequent substitution at the 7-position with the 2-fluoro-4-(methylsulfonyl)phenyl group requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via column chromatography and crystallization is critical. Analytical validation using ¹H/¹³C NMR and HPLC (≥95% purity) is recommended .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Verify aromatic proton environments and substituent positions (e.g., fluoro and methylsulfonyl groups).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography (if crystalline): Resolve bond lengths and dihedral angles, particularly for the dihydro-pyrrolo ring conformation .

Q. What solubility and stability challenges are associated with this compound?

  • Methodological Answer :
  • Solubility : Limited in aqueous media due to hydrophobic pyrrolopyrimidine core. Use DMSO or DMF for stock solutions; test co-solvent systems (e.g., PEG-400/water) for biological assays.
  • Stability : Susceptible to hydrolysis at the chloro-substituted position. Store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
  • Metabolite Analysis : Test for metabolic byproducts (e.g., dechlorinated derivatives) via LC-MS in cell lysates.
  • Computational Docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to explain selectivity discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Mask the chloro group with enzymatically cleavable moieties (e.g., esterase-sensitive groups).
  • Lipid Nanoparticle Encapsulation : Improve bioavailability and reduce plasma protein binding.
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., methylsulfonyl oxidation) to guide structural modifications .

Q. How do substituent variations (e.g., fluoro vs. chloro, methylsulfonyl vs. sulfonamide) impact target binding?

  • Methodological Answer : Conduct a SAR study:
  • Electron-Withdrawing Effects : Compare fluorine (σₚ = +0.06) vs. chlorine (σₚ = +0.23) on aromatic ring electrophilicity.
  • Steric Effects : Use molecular dynamics simulations to assess methylsulfonyl bulkiness versus sulfonamide flexibility.
  • Table : Substituent Effects on IC₅₀ (Example Data)
SubstituentTarget Affinity (nM)Solubility (µg/mL)
2-Fluoro-4-(MeSO₂)12 ± 28.5 ± 1.2
4-Chloro-Ph45 ± 53.2 ± 0.8
4-SO₂NH₂28 ± 315.1 ± 2.1

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported enzymatic inhibition vs. cellular activity?

  • Methodological Answer :
  • Cell Permeability : Measure intracellular concentrations via LC-MS/MS.
  • Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance.
  • Redox Activity Interference : Test in ROS-scavenging systems (e.g., NAC pretreatment) to rule out false-positive cytotoxicity .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating anti-inflammatory activity?

  • Methodological Answer :
  • In Vitro : LPS-stimulated RAW264.7 macrophages; measure TNF-α/IL-6 via ELISA.
  • In Vivo : Murine collagen-induced arthritis (CIA) model; dose 10–50 mg/kg orally. Include dexamethasone as a positive control.
  • Mechanistic Studies : Western blot for NF-κB/p38 MAPK pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine

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